Cas no 863248-56-0 (1-(3-(Methylamino)piperidin-1-yl)ethanone)
1-(3-(Methylamino)piperidin-1-yl)ethanone Chemical and Physical Properties
Names and Identifiers
-
- 1-(3-(Methylamino)piperidin-1-yl)ethanone
- 1-(3-METHYLAMINO-PIPERIDIN-1-YL)-ETHANONE
- 1-[3-(methylamino)piperidin-1-yl]ethanone
- 863248-56-0
- AKOS011824715
- AM101390
- SB41530
- XIPZWJPXKJSHHA-UHFFFAOYSA-N
- 1-Acetyl-3-(methylamino)piperidine
- 1-(3-(Methylamino)piperidin-1-yl)ethan-1-one
- DTXSID20728678
- CS-0322242
- SCHEMBL967528
- 1-[3-(Methylamino)piperidin-1-yl]ethan-1-one
- AC6997
- A863239
- SB45854
- MFCD09264573
- SY037033
- DB-363203
- 1-[(3S)-3-(methylamino)piperidin-1-yl]ethan-1-one
-
- MDL: MFCD09264573
- Inchi: 1S/C8H16N2O/c1-7(11)10-5-3-4-8(6-10)9-2/h8-9H,3-6H2,1-2H3
- InChI Key: XIPZWJPXKJSHHA-UHFFFAOYSA-N
- SMILES: O=C(C)N1CCCC(C1)NC
Computed Properties
- Exact Mass: 156.126263138g/mol
- Monoisotopic Mass: 156.126263138g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 147
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.2
- Topological Polar Surface Area: 32.3Ų
1-(3-(Methylamino)piperidin-1-yl)ethanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM179320-1g |
1-(3-(Methylamino)piperidin-1-yl)ethanone |
863248-56-0 | 95% | 1g |
$645 | 2021-08-05 | |
| Alichem | A129007970-5g |
1-(3-(Methylamino)piperidin-1-yl)ethanone |
863248-56-0 | 95% | 5g |
$1072.00 | 2023-08-31 | |
| Alichem | A129007970-10g |
1-(3-(Methylamino)piperidin-1-yl)ethanone |
863248-56-0 | 95% | 10g |
$1640.16 | 2023-08-31 | |
| Alichem | A129007970-25g |
1-(3-(Methylamino)piperidin-1-yl)ethanone |
863248-56-0 | 95% | 25g |
$2733.60 | 2023-08-31 | |
| Apollo Scientific | OR471438-1g |
1-Acetyl-3-(methylamino)piperidine |
863248-56-0 | 1g |
£693.00 | 2023-09-02 | ||
| Chemenu | CM179320-1g |
1-(3-(Methylamino)piperidin-1-yl)ethanone |
863248-56-0 | 95% | 1g |
$595 | 2023-01-09 | |
| eNovation Chemicals LLC | D914111-1g |
1-Acetyl-3-(methylamino)piperidine |
863248-56-0 | 95% | 1g |
$990 | 2024-07-20 | |
| Fluorochem | 087790-1g |
1-(3-Methylamino-piperidin-1-yl)-ethanone |
863248-56-0 | 95% | 1g |
£694.00 | 2022-03-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1392912-1g |
1-(3-(Methylamino)piperidin-1-yl)ethan-1-one |
863248-56-0 | 95+% | 1g |
¥8295.00 | 2024-04-28 | |
| eNovation Chemicals LLC | D914111-1g |
1-Acetyl-3-(methylamino)piperidine |
863248-56-0 | 95% | 1g |
$990 | 2025-02-28 |
1-(3-(Methylamino)piperidin-1-yl)ethanone Suppliers
1-(3-(Methylamino)piperidin-1-yl)ethanone Related Literature
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Bruce Parkinson Energy Environ. Sci., 2010,3, 509-511
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
Additional information on 1-(3-(Methylamino)piperidin-1-yl)ethanone
Chemical Profile of 1-(3-(Methylamino)piperidin-1-yl)ethanone (CAS No. 863248-56-0)
1-(3-(Methylamino)piperidin-1-yl)ethanone, identified by the Chemical Abstracts Service Number (CAS No.) 863248-56-0, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This molecule, featuring a piperidine core substituted with a methylamino group and an acetyl moiety, has garnered attention due to its structural features and potential biological activities. The piperidine ring is a common pharmacophore in drug design, known for its ability to interact with biological targets such as enzymes and receptors, while the acetyl group can serve as a key functional handle for further chemical modifications.
The synthesis and characterization of 1-(3-(Methylamino)piperidin-1-yl)ethanone involve meticulous attention to detail to ensure high purity and yield. Advanced synthetic methodologies, including multi-step organic transformations and purification techniques such as column chromatography, are employed to obtain the desired product. The structural elucidation of this compound is typically performed using spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy, including 1H NMR and 13C NMR, as well as mass spectrometry (MS), which provide critical insights into the molecular structure and confirm the identity of the compound.
In recent years, 1-(3-(Methylamino)piperidin-1-yl)ethanone has been explored in various research avenues within the pharmaceutical industry. Its structural motif suggests potential applications in the development of central nervous system (CNS) drugs, where piperidine derivatives are frequently utilized due to their favorable pharmacokinetic properties. Additionally, the compound's ability to undergo further functionalization makes it a valuable intermediate in the synthesis of more complex molecules with tailored biological activities.
One of the most compelling aspects of 1-(3-(Methylamino)piperidin-1-yl)ethanone is its role in medicinal chemistry research. Researchers have been investigating its derivatives for their potential therapeutic effects in conditions such as depression, anxiety, and neurodegenerative diseases. The methylamino group in particular is known to enhance binding affinity to certain receptors, making it an attractive feature for drug design. Furthermore, computational studies have been conducted to predict the binding interactions of this compound with target proteins, providing a rational framework for designing novel drug candidates.
The pharmacological evaluation of 1-(3-(Methylamino)piperidin-1-yl)ethanone has revealed intriguing properties that warrant further investigation. Preclinical studies have demonstrated that certain derivatives of this compound exhibit promising effects on neurotransmitter systems relevant to mood regulation. These findings align with the growing interest in developing next-generation therapeutics that modulate neurotransmitter activity without the side effects associated with traditional treatments. The compound's potential as a scaffold for drug discovery continues to be explored through both experimental synthesis and virtual screening approaches.
From a chemical biology perspective, 1-(3-(Methylamino)piperidin-1-yl)ethanone offers insights into the design of molecules that can interact selectively with biological targets. The combination of the piperidine ring and the acetyl group creates a versatile platform for exploring structure-activity relationships (SAR). By systematically modifying these functional groups, chemists can generate libraries of compounds with diverse biological profiles, enabling high-throughput screening for new drug candidates. This approach has been instrumental in accelerating the discovery process in modern drug development.
The industrial significance of 1-(3-(Methylamino)piperidin-1-yl)ethanone extends beyond academic research. Pharmaceutical companies are increasingly investing in innovative technologies to streamline the synthesis and optimization of such compounds. Continuous flow chemistry, for instance, has emerged as a powerful tool for producing complex molecules efficiently and at scale. The application of flow chemistry techniques to the synthesis of 1-(3-(Methylamino)piperidin-1-yl)ethanone has demonstrated improved yields and reduced reaction times, making it more feasible for large-scale production.
Environmental considerations also play a crucial role in the development and application of 1-(3-(Methylamino)piperidin-1-yl)ethanone. Green chemistry principles are being integrated into synthetic protocols to minimize waste generation and reduce reliance on hazardous reagents. Solvent recovery systems, catalytic processes, and energy-efficient reaction conditions are among the strategies being employed to make drug synthesis more sustainable. These efforts not only align with regulatory requirements but also contribute to cost-effective manufacturing processes.
The future prospects for 1-(3-(Methylamino)piperidin-1-yl)ethanone remain bright, with ongoing research uncovering new applications and refining synthetic methodologies. Advances in biocatalysis and enzymatic engineering may further enhance the accessibility of this compound through environmentally benign routes. Additionally, collaborations between academia and industry are fostering innovation by combining expertise in medicinal chemistry with cutting-edge manufacturing technologies. Such partnerships are essential for translating laboratory discoveries into viable therapeutic solutions.
In conclusion,1-(3-(Methylamino)piperidin-1-yl)ethanone (CAS No. 863248-56-0) represents a fascinating compound with significant potential in pharmaceutical research and drug development. Its unique structural features make it a valuable scaffold for designing novel therapeutics targeting various diseases. As research continues to evolve,this compound is poised to play an increasingly important role in advancing medical science.
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